5-[12-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]dodecylsulfanyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[12-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]dodecylsulfanyl]-1,3,4-thiadiazol-2-amine is a complex organic compound belonging to the class of thiadiazoles Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
Preparation Methods
The synthesis of 5-[12-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]dodecylsulfanyl]-1,3,4-thiadiazol-2-amine involves multiple steps. One common method starts with the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with a suitable alkylating agent to introduce the dodecylsulfanyl group. This is followed by further functionalization to attach the second thiadiazole ring. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the thiadiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides
Scientific Research Applications
5-[12-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]dodecylsulfanyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a urease inhibitor, which could be useful in treating infections caused by Helicobacter pylori.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It has shown promise in various biological assays, including antimicrobial and anticancer activities
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide. This inhibition is crucial for controlling the survival of Helicobacter pylori in the human stomach . The compound’s sulfur atoms also contribute to its ability to cross cell membranes, enhancing its bioavailability .
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives such as 2-amino-5-mercapto-1,3,4-thiadiazole and 5-acetamido-1,3,4-thiadiazole-2-sulfonamide. Compared to these, 5-[12-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]dodecylsulfanyl]-1,3,4-thiadiazol-2-amine is unique due to its extended alkyl chain, which may enhance its lipophilicity and membrane permeability .
Properties
CAS No. |
87202-65-1 |
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Molecular Formula |
C16H28N6S4 |
Molecular Weight |
432.7 g/mol |
IUPAC Name |
5-[12-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]dodecylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C16H28N6S4/c17-13-19-21-15(25-13)23-11-9-7-5-3-1-2-4-6-8-10-12-24-16-22-20-14(18)26-16/h1-12H2,(H2,17,19)(H2,18,20) |
InChI Key |
MWMUYLRULAJDDS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCSC1=NN=C(S1)N)CCCCCSC2=NN=C(S2)N |
Origin of Product |
United States |
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